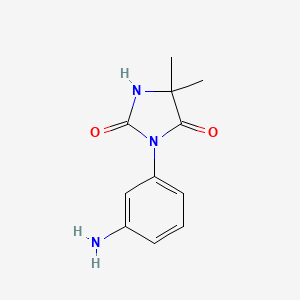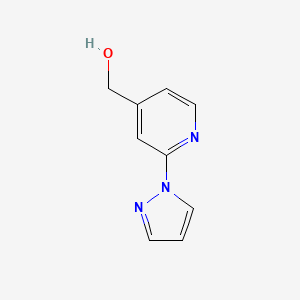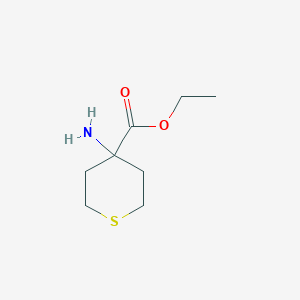![molecular formula C10H10BrNO2 B1526613 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 949008-41-7](/img/structure/B1526613.png)
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Übersicht
Beschreibung
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is an organic compound notable for its diverse application in scientific research. Structurally, it belongs to the benzoxazinone family, characterized by a benzene ring fused to an oxazine ring. This compound features a bromine atom and two methyl groups, which collectively impact its reactivity and application in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: : The laboratory synthesis typically starts with the preparation of the benzoxazinone core, followed by bromination at the 6-position. Reaction conditions often involve the use of an organic base like pyridine, with the brominating agent being N-bromosuccinimide (NBS) or similar compounds under mild heating.
Industrial Production: : Industrial synthesis follows a similar route but employs optimized conditions to enhance yield and purity. Larger-scale bromination might use solvents like dichloromethane with controlled temperatures and reaction times to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: : 6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo nucleophilic substitution due to the electron-withdrawing effect of the bromine atom.
Oxidation: : The presence of the methyl groups can facilitate oxidation reactions, potentially leading to the formation of aldehydes or ketones.
Reduction: : The compound can be reduced under specific conditions, potentially altering the oxazinone ring.
Common Reagents and Conditions
Substitution Reactions: : Typical reagents include nucleophiles such as amines or alkoxides, with solvents like ethanol or acetonitrile, under reflux.
Oxidation Reactions: : Reagents might include potassium permanganate or chromium trioxide, with reaction conditions tailored to avoid degradation of the benzoxazinone core.
Reduction Reactions: : Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
Substitution Products: : Nucleophile-substituted derivatives, which can be further functionalized for diverse applications.
Oxidation Products: : Aldehydes or ketones derived from the oxidation of the methyl groups.
Reduction Products: : Altered oxazinone structures that might be further utilized in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one is extensively utilized in various fields due to its unique chemical properties.
Chemistry: : Used as an intermediate in organic synthesis, especially in the preparation of complex molecules.
Biology: : Investigated for its potential biological activity, including as an enzyme inhibitor or receptor modulator.
Medicine: : Studied for its pharmacological properties and potential therapeutic applications.
Industry: : Used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The compound's effects are typically a result of its ability to interact with specific molecular targets. The bromine atom and the oxazinone ring system allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. Its action mechanisms can include:
Enzyme Inhibition: : Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: : Interacting with receptors to alter cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one shares similarities with other benzoxazinone derivatives but stands out due to its bromine atom and specific methyl group placement.
Similar Compounds
2H-Benzo[B][1,4]oxazin-3(4H)-one: : Lacks the bromine atom, resulting in different reactivity and application.
6-Chloro-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one: : Similar but with chlorine instead of bromine, affecting its chemical behavior.
2-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one: : Lacks the additional methyl group and bromine atom, making it less reactive in substitution reactions.
This compound's uniqueness lies in its balanced reactivity, enabling it to serve as a versatile intermediate in synthetic chemistry, a tool in biological studies, and a candidate in medicinal research.
Eigenschaften
IUPAC Name |
6-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVWBFMSOWQLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1526533.png)




![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)




![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
